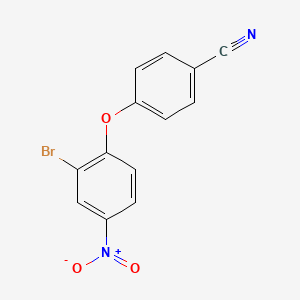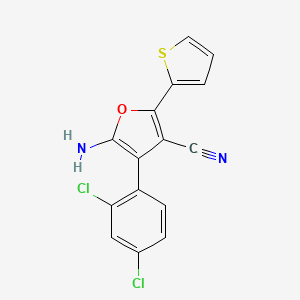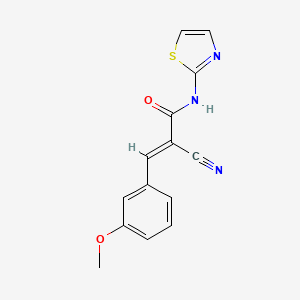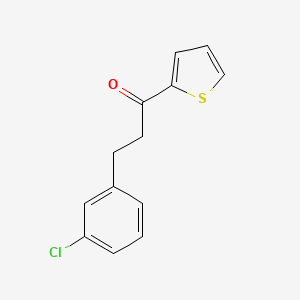
3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanone
Vue d'ensemble
Description
3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanone (3-CPT) is an organic compound with a wide range of applications in industry and scientific research. It is a versatile and widely used compound due to its ability to act as an intermediate in the synthesis of various other compounds. It is also used as a reagent in the synthesis of various drugs and pharmaceuticals. 3-CPT is an important compound for the development of new drugs and for the understanding of biochemical and physiological processes.
Applications De Recherche Scientifique
Non-linear Optical Properties
- Non-linear Optical Properties and Crystal Structure : A study by He, Shi, & Su (1994) explored the compound "3-(4-chlorophenyl)-1-(3-thienyl)-2-propen-1-one" (CTC), which is structurally similar to our compound of interest. They found that the molecule shows large non-linear optical properties.
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation of Benzothiazepines : Pant, Sharma, & Pant (2008) synthesized several compounds using "3-(2-chlorophenyl)-1-(2-thienyl)-2-propenone" and assessed their antimicrobial activity. Their findings indicated significant antifungal activity, although little antibacterial activity was observed (Pant, Sharma, & Pant, 2008).
Chemical Synthesis and Chiral Separation
- Technics Study on Chiral Separation : Liu Yan-me's (2014) research involved the synthesis of "3-chloro-1-(2-thienyl)propanone" and its subsequent chiral separation, yielding a relatively pure product (Liu Yan-me, 2014).
- Synthesis with Liquid-Core Immobilized Candida Pseudotropicalis 104 : A study by Ou Zhimin et al. (2012) synthesized "(S)-3-Chloro-1-(2-thienyl)-1-propanol" from "3-chloro-1-(2-thienyl)propanone" using liquid-core immobilized Candida pseudotropicalis 104. They achieved a high conversion and enantiometric excess in their process (Ou Zhimin et al., 2012).
Structural and Molecular Studies
- Crystal Structure and Properties of Substituted Thienyl Chalcones : Research by Su Genbo et al. (1996) synthesized various thienyl chalcone derivatives, including compounds similar to "3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanone." They noted high second-harmonic generation (SHG) activity and transparency in the blue light region (Su Genbo et al., 1996).
Additional Research Applications
Intramolecular Carbenoid Insertions : Frampton et al. (1997) explored the reactions of 1-diazo-3-(2-thienyl)-2-propanone and its isomeric forms, yielding various interesting compounds. Their study provides insight into the diverse chemical behaviors of these molecules (Frampton et al., 1997).
Polymerization Studies : Visy, Lukkari, & Kankare (1994) investigated the polymerization of terthiophene derivatives, including those substituted with 2-thienyl, demonstrating how substituents influence polymerizability and properties of the resulting polymers (Visy, Lukkari, & Kankare, 1994).
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c14-11-4-1-3-10(9-11)6-7-12(15)13-5-2-8-16-13/h1-5,8-9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAKZEFQRWUGBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901259697 | |
| Record name | 3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanone | |
CAS RN |
685108-38-7 | |
| Record name | 3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685108-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



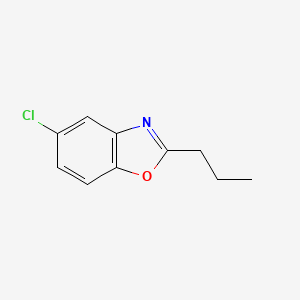

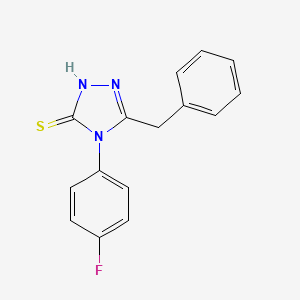
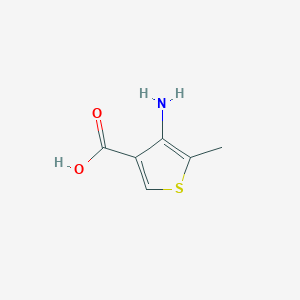
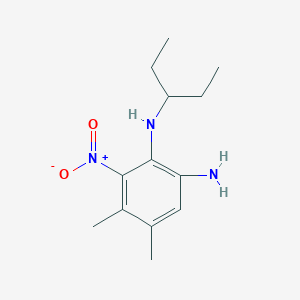

![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B3037907.png)
![[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B3037908.png)
![2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3037911.png)
